2-(Cyclohex-1-en-1-yl)acetohydrazide
Description
2-(Cyclohex-1-en-1-yl)acetohydrazide is a hydrazide derivative characterized by a cyclohexene ring attached to the acetohydrazide core structure. Acetohydrazides are widely studied in medicinal chemistry due to their versatility in forming Schiff bases and heterocyclic derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
CAS No. |
159427-00-6 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.213 |
IUPAC Name |
2-(cyclohexen-1-yl)acetohydrazide |
InChI |
InChI=1S/C8H14N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h4H,1-3,5-6,9H2,(H,10,11) |
InChI Key |
RFVQJKURGYMZPD-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CC(=O)NN |
Synonyms |
1-Cyclohexene-1-acetic acid, hydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
Structural Comparison
The acetohydrazide scaffold allows for extensive substitution, enabling modulation of electronic, steric, and lipophilic properties. Key structural variations among analogs include:
Table 1: Structural Features of Selected Acetohydrazide Derivatives
Key Observations :
Key Observations :
- The synthesis of this compound would likely follow similar hydrazinolysis steps using a cyclohexene-containing ethyl ester precursor.
- Schiff base formation (e.g., with aldehydes) is a common strategy to enhance bioactivity .
Enzyme Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :
α-Glucosidase Inhibition :
- Ethyl-thio benzimidazolyl acetohydrazides exhibited IC50 values of 6.10–7.34 μM, outperforming acarbose (IC50 = 378.2 μM) .
Anticancer Activity
- Triazole-thiol acetohydrazides demonstrated cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic (Panc-1) cell lines .
- Notable Compounds: N′-(2-oxoindolin-3-ylidene) derivative: High activity in 3D cancer models. N′-(4-dimethylaminobenzylidene) derivative: Inhibited cancer cell migration .
Antimicrobial Activity
Physicochemical and Pharmacokinetic Properties
- Solubility: Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas nonpolar groups (e.g., benzyl in ) may reduce it.
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